molecular formula C10H9ClN2OS B2581470 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 302840-90-0

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2581470
CAS No.: 302840-90-0
M. Wt: 240.71
InChI Key: TUHQNQOPQGYRCX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a chloro-substituted phenyl ring, a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-2-sulfanyl-1H-imidazole
  • 1-(3-chloro-4-methylphenyl)-2-thio-1H-imidazole
  • 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazole

Uniqueness

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a sulfanyl group and an imidazole ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-2-3-7(4-8(6)11)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHQNQOPQGYRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CNC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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